N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound characterized by the presence of difluorophenyl and trifluoroacetimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,4-difluoroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidoyl chlorides.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the trifluoromethyl and difluorophenyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluorophenyl)-2,2,2-trifluoroethanecarbonimidoyl Chloride
- N-(3,4-Difluorophenyl)-3-(3-methylphenoxy)propanamide
- 3,4-Difluorophenyl isocyanate
Uniqueness
N-(3,4-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to its combination of difluorophenyl and trifluoroacetimidoyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H3ClF5N |
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Molecular Weight |
243.56 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF5N/c9-7(8(12,13)14)15-4-1-2-5(10)6(11)3-4/h1-3H |
InChI Key |
PKDUOUCAUROPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C(F)(F)F)Cl)F)F |
Origin of Product |
United States |
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